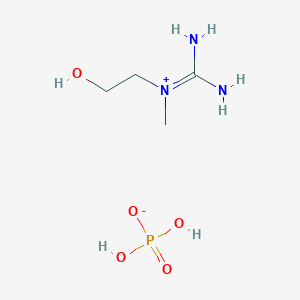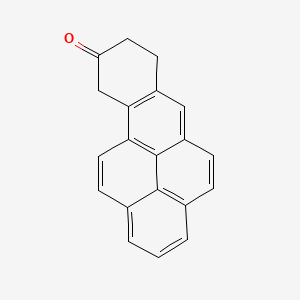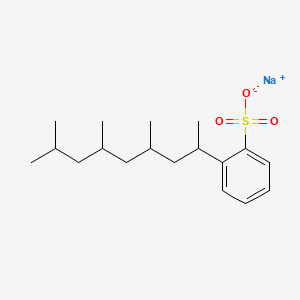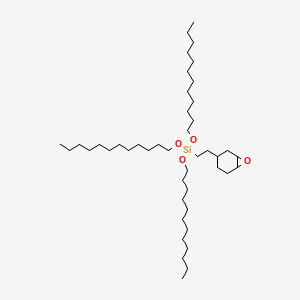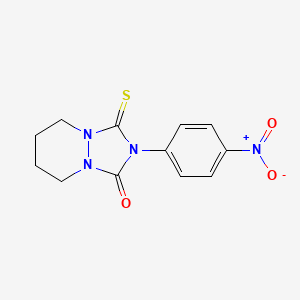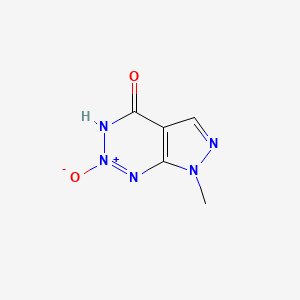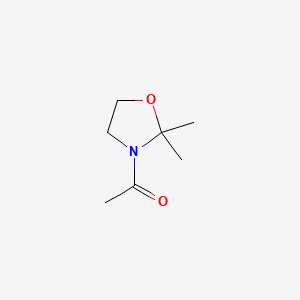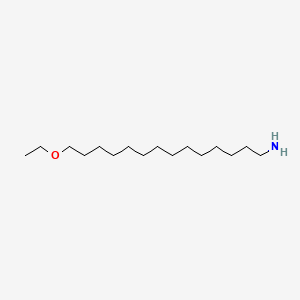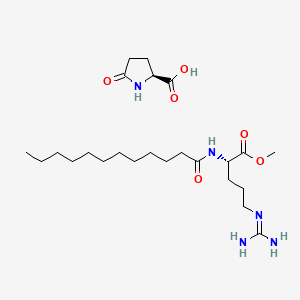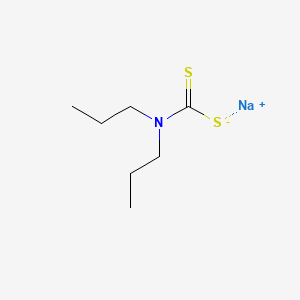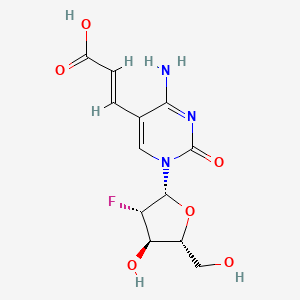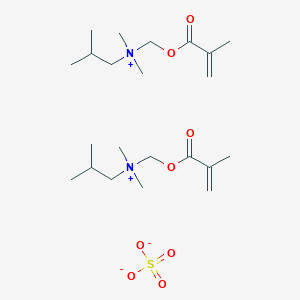
Aluminum, tritetracosyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum, tritetracosyl- is an organoaluminum compound characterized by the presence of long-chain alkyl groups attached to the aluminum atom. This compound is part of a broader class of organoaluminum compounds, which are known for their diverse applications in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Aluminum, tritetracosyl- typically involves the reaction of aluminum with tetracosyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction can be represented as: [ \text{Al} + 3 \text{R-Cl} \rightarrow \text{Al®}_3 + 3 \text{HCl} ] where R represents the tetracosyl group.
Industrial Production Methods: Industrial production of Aluminum, tritetracosyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity aluminum and tetracosyl halides, with the reaction being conducted in large reactors equipped with inert gas purging systems to maintain an oxygen-free environment.
Types of Reactions:
Oxidation: Aluminum, tritetracosyl- can undergo oxidation reactions, forming aluminum oxides and other oxidation products.
Reduction: This compound can be reduced under specific conditions, often involving the use of strong reducing agents.
Substitution: It can participate in substitution reactions where the tetracosyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Reduced aluminum species.
Substitution: Various substituted aluminum compounds.
科学研究应用
Aluminum, tritetracosyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the production of high-performance materials and as a component in specialty coatings and lubricants.
作用机制
The mechanism of action of Aluminum, tritetracosyl- involves its ability to form stable complexes with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical transformations, making it a valuable catalyst in organic synthesis. The long tetracosyl chains provide steric hindrance, influencing the reactivity and selectivity of the compound.
相似化合物的比较
Triethylaluminum: Another organoaluminum compound with shorter ethyl groups.
Trimethylaluminum: Similar structure but with methyl groups instead of tetracosyl groups.
Triisobutylaluminum: Contains isobutyl groups.
Comparison:
Uniqueness: The long tetracosyl chains in Aluminum, tritetracosyl- provide unique steric and electronic properties, making it distinct from other organoaluminum compounds. This uniqueness allows for specific applications in catalysis and material science that are not achievable with shorter-chain analogs.
属性
CAS 编号 |
6651-26-9 |
|---|---|
分子式 |
C72H147Al |
分子量 |
1039.9 g/mol |
IUPAC 名称 |
tri(tetracosyl)alumane |
InChI |
InChI=1S/3C24H49.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-24H2,2H3; |
InChI 键 |
MKWOCFYVIMOMNG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


